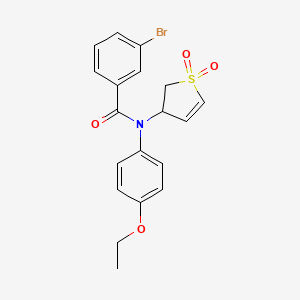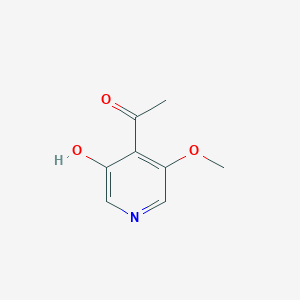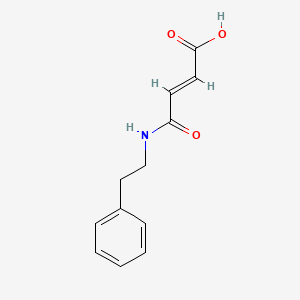![molecular formula C15H16Cl2N4O B2961801 2,4-Dichloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide CAS No. 1448028-49-6](/img/structure/B2961801.png)
2,4-Dichloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a pyrimidine ring substituted with dimethylamino and dimethyl groups, and a benzamide moiety substituted with dichloro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2,4-dichloro-5-nitropyrimidine and dimethylamine.
Substitution Reactions: The nitro group on the pyrimidine ring is reduced to an amino group, followed by substitution with dimethyl groups.
Coupling with Benzamide: The final step involves coupling the substituted pyrimidine ring with 2,4-dichlorobenzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro groups on the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted benzamides.
Applications De Recherche Scientifique
2,4-Dichloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used in studies investigating its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
U-47700: A structurally similar compound with opioid activity.
AH-7921: Another benzamide derivative with analgesic properties.
Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different substituents.
Uniqueness
2,4-Dichloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide is unique due to its specific substitution pattern on the pyrimidine ring and benzamide moiety. This unique structure may confer distinct pharmacological and chemical properties compared to other similar compounds.
Propriétés
IUPAC Name |
2,4-dichloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c1-8-13(9(2)19-15(18-8)21(3)4)20-14(22)11-6-5-10(16)7-12(11)17/h5-7H,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSVUARLAFEVQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-({(2Z)-3-[(2,4-dimethylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2961719.png)
![N-benzyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2961721.png)
![N-(3,4-dimethoxyphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961722.png)


![1-[(4-Chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2961729.png)
![(E)-3-(2-chlorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2961731.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide](/img/structure/B2961732.png)
![2-[(8-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)amino]pyrimidine-5-carbaldehyde](/img/structure/B2961733.png)
![1,3-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2961734.png)
![2-[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2961735.png)
![N,N-diethyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2961736.png)


